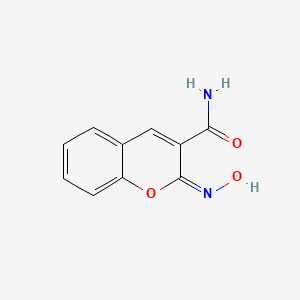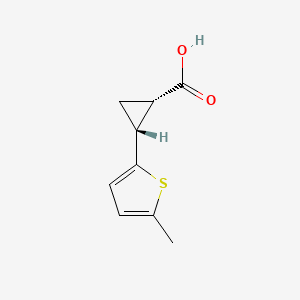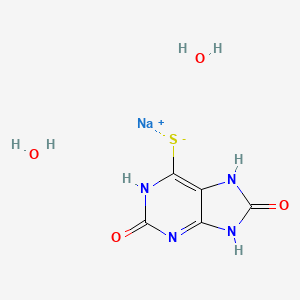![molecular formula C8H15NO B11715715 [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol](/img/structure/B11715715.png)
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol is a complex organic compound characterized by its unique bicyclic structure. This compound is part of a class of molecules known for their potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a cyclopentane ring fused with a pyrrolidine ring, making it an interesting subject for synthetic and mechanistic studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol typically involves multi-step organic reactions. One common method starts with the cyclization of a suitable precursor to form the bicyclic core. This can be achieved through a [3+2] cycloaddition reaction, where a dipolarophile reacts with a dipole to form the fused ring system . The resulting intermediate is then subjected to reduction reactions to introduce the hydroxyl group, yielding the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and selectivity. Continuous flow reactors might be used to enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify other functional groups.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction can lead to the formation of a fully saturated bicyclic compound.
Aplicaciones Científicas De Investigación
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and stereochemistry.
Biology: The compound’s structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of [(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The bicyclic structure may also play a role in the compound’s binding affinity and specificity. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic effects and applications.
Comparación Con Compuestos Similares
[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-3a-yl]methanol can be compared with other similar compounds, such as:
- 3-[(3aS,6aS)-1-methyl-octahydrocyclopenta[b]pyrrol-3a-yl]phenol
- 2-[(3aS,6aS)-octahydrocyclopenta[b]pyrrol-1-yl]-6-nitropyridine
These compounds share the bicyclic core but differ in their functional groups, which can significantly impact their chemical reactivity and biological activity. The presence of different substituents can lead to variations in their physical properties, such as solubility and melting point, as well as their interactions with biological targets.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it an interesting subject for further research and development. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for new discoveries and innovations in various scientific fields.
Propiedades
Fórmula molecular |
C8H15NO |
|---|---|
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[b]pyrrol-3a-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-8-3-1-2-7(8)9-5-4-8/h7,9-10H,1-6H2/t7-,8+/m0/s1 |
Clave InChI |
ZIONUNNDRZAORK-JGVFFNPUSA-N |
SMILES isomérico |
C1C[C@H]2[C@](C1)(CCN2)CO |
SMILES canónico |
C1CC2C(C1)(CCN2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl (3aS,8aS)-decahydropyrrolo[3,4-d]azepine-6-carboxylate](/img/structure/B11715632.png)
![3-((1R,3r,5S)-8-azabicyclo[3.2.1]octan-3-yl)benzamide hydrochloride](/img/structure/B11715639.png)
![(1R,2S,6R,7S)-4Lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B11715641.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11715652.png)

![Phenyl(3-oxaspiro[bicyclo[3.3.1]nonane-9,2'-[1,3]dioxolan]-7-yl)methanone](/img/structure/B11715654.png)
![N-[(Z)-[(3-Iodophenyl)methylidene]amino]guanidine](/img/structure/B11715667.png)
![2,7-Dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B11715674.png)
![2-[(E)-[2-(4-nitrophenyl)hydrazin-1-ylidene]methyl]phenol](/img/structure/B11715677.png)

![4-[(2H-1,2,3,4-tetrazol-5-yl)methyl]aniline hydrochloride](/img/structure/B11715697.png)
![N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11715709.png)


